molecular formula C5H9N3O2 B15198616 3-Methyl-5-oxoimidazolidine-4-carboxamide

3-Methyl-5-oxoimidazolidine-4-carboxamide

Cat. No.: B15198616
M. Wt: 143.14 g/mol
InChI Key: NFLUQVYPHULOGY-UHFFFAOYSA-N
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Description

3-Methyl-5-oxoimidazolidine-4-carboxamide is a heterocyclic compound with the molecular formula C₅H₉N₃O₂. It is part of the imidazolidine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-oxoimidazolidine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of methylamine with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazolidine ring .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-oxoimidazolidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-4,5-dione derivatives, while reduction can produce 3-methylimidazolidine-4-carboxamide .

Scientific Research Applications

3-Methyl-5-oxoimidazolidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-oxoimidazolidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-5-oxoimidazolidine-4-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C5H9N3O2

Molecular Weight

143.14 g/mol

IUPAC Name

3-methyl-5-oxoimidazolidine-4-carboxamide

InChI

InChI=1S/C5H9N3O2/c1-8-2-7-5(10)3(8)4(6)9/h3H,2H2,1H3,(H2,6,9)(H,7,10)

InChI Key

NFLUQVYPHULOGY-UHFFFAOYSA-N

Canonical SMILES

CN1CNC(=O)C1C(=O)N

Origin of Product

United States

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